5-((3-Methoxyphenyl)thio)pentan-2-one
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Overview
Description
5-((3-Methoxyphenyl)thio)pentan-2-one is an organic compound with the molecular formula C12H16O2S. It is a derivative of pentanone, where a 3-methoxyphenylthio group is attached to the fifth carbon atom of the pentan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative. One common method is the nucleophilic substitution reaction, where 3-methoxythiophenol reacts with 5-bromopentan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxyphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3-Methoxyphenyl)thio)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((2-Methoxyphenyl)thio)pentan-2-one: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
5-((4-Methoxyphenyl)thio)pentan-2-one: Similar structure but with the methoxy group at the 4-position instead of the 3-position.
Uniqueness
5-((3-Methoxyphenyl)thio)pentan-2-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-10(13)5-4-8-15-12-7-3-6-11(9-12)14-2/h3,6-7,9H,4-5,8H2,1-2H3 |
InChI Key |
YIZFENWFITXYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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